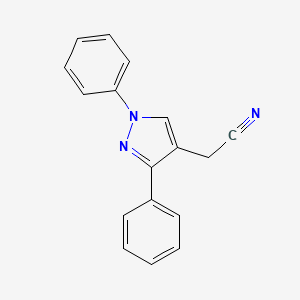
4-Bromo-2,3,6-trifluorobenzyl bromide
Descripción general
Descripción
4-Bromo-2,3,6-trifluorobenzyl bromide is a useful research compound. Its molecular formula is C7H3Br2F3 and its molecular weight is 303.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Interactions
- X-Ray Structure Determinations : Benzene derivatives, including those with bromo and bromomethyl substituents, were analyzed using X-ray structure determinations. These structures revealed significant interactions such as Br···Br, Br···π, and π···π, contributing to diverse packing motifs despite close chemical similarities (Jones, Kuś, & Dix, 2012).
Synthesis and Conversion Processes
- Regioselective Bromination : Studies on the bromination of specific benzene derivatives led to the synthesis of novel brominated compounds, including those with bromomethyl groups, which are valuable in further chemical transformations (Aitken, Jethwa, Richardson, & Slawin, 2016).
Application in Polymer Chemistry
- Hyperbranched Polyethers Synthesis : Bromomethyl-substituted benzenes like 5-(Bromomethyl)-1,3-dihydroxybenzene have been utilized in the synthesis of hyperbranched polymers, indicating potential uses in advanced polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Organometallic Reactions
- Functionalization of Trifluorobenzene : Research into the functionalization of trifluorobenzenes, including derivatives with bromomethyl groups, demonstrated the application of novel organometallic methods for selective reactions (Heiss & Schlosser, 2003).
Crystallographic Studies
- Solvate Formation and Crystal Structures : Studies on solvates of bromomethyl-substituted benzenes provided insights into different crystalline environments and conformational variations, essential for understanding molecular interactions (Szlachcic, Migda, & Stadnicka, 2007).
Crosslinking in Membrane Technology
- Fabrication of Crosslinked Polybenzimidazole Membranes : Bromomethyl-substituted compounds have been used to crosslink polybenzimidazole membranes, enhancing their properties for high-temperature proton exchange membrane fuel cells (Yang et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromo-4-(bromomethyl)benzene”, indicates that it is hazardous. It is classified as a flammable liquid and can cause skin irritation, respiratory irritation, and is suspected of causing cancer . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
The mode of action of 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene is likely through its role as an electrophile in chemical reactions . The bromine atoms attached to the benzene ring make it a good leaving group, allowing nucleophilic attack at these positions. This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Result of Action
The molecular and cellular effects of 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene would depend on the specific context of its use . As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of a variety of organic compounds.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the reactivity of 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene . For example, in an acidic environment, the bromine atoms may be more likely to be displaced, while in a basic environment, nucleophilic attack on the bromomethyl group may be more favorable.
Propiedades
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-2-3-5(10)1-4(9)7(12)6(3)11/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPMSNOGDLGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247737 | |
| Record name | 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-57-1 | |
| Record name | 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


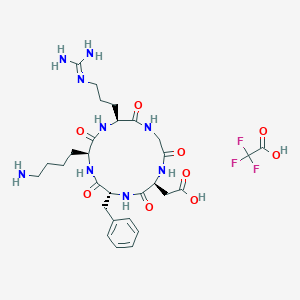

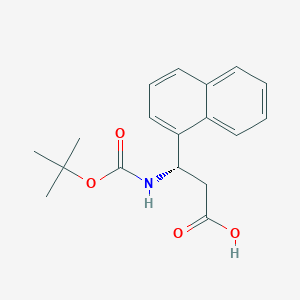

![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)
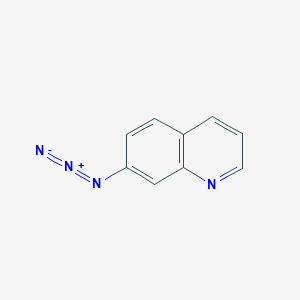
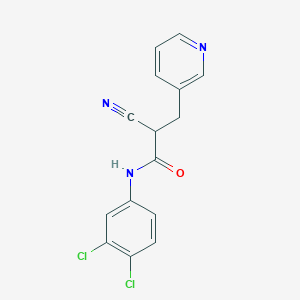

![(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone](/img/structure/B3037618.png)
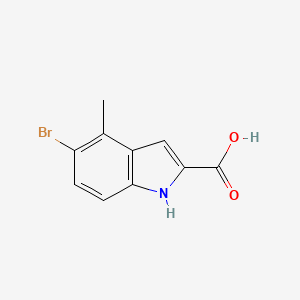
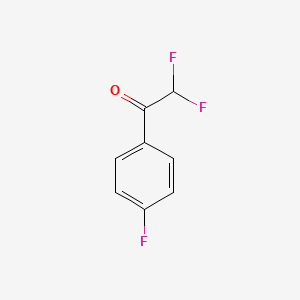

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)
